Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate
Overview
Description
Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate is a complex organic compound featuring a morpholine ring substituted with a tert-butyl ester and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the morpholine ring and subsequent esterification to form the tert-butyl ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives and oxadiazole-containing molecules, such as:
- Morpholine-4-carboxylate derivatives
- 1,3,4-Oxadiazole derivatives
- Tert-butyl esters of various heterocycles
Uniqueness
Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the oxadiazole and morpholine rings, along with the tert-butyl ester, makes it a versatile compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential for future developments
Properties
IUPAC Name |
tert-butyl 3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-9(2)11-15-16-12(20-11)10-8-19-7-6-17(10)13(18)21-14(3,4)5/h9-10H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQQWOOCSYBRNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2COCCN2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116057 | |
Record name | 4-Morpholinecarboxylic acid, 3-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803605-26-6 | |
Record name | 4-Morpholinecarboxylic acid, 3-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803605-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinecarboxylic acid, 3-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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